molecular formula C22H23NO2 B5750777 3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE

3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE

Cat. No.: B5750777
M. Wt: 333.4 g/mol
InChI Key: FMKHETSAFZBUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE is a synthetic compound that belongs to the indole family. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a cyclopropane carbonyl group and a dimethylphenoxyethyl side chain attached to an indole core.

Preparation Methods

The synthesis of 3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-CYCLOPROPANECARBONYL-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications.

Properties

IUPAC Name

cyclopropyl-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-15-7-10-18(13-16(15)2)25-12-11-23-14-20(22(24)17-8-9-17)19-5-3-4-6-21(19)23/h3-7,10,13-14,17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKHETSAFZBUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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